Key Intermediate for IDH2 Mutant Inhibitors
This compound is a critical intermediate in the synthesis of s-triazine derivatives that demonstrate a significant inhibitory effect on the mutant IDH2 (mIDH2) enzyme [1]. This is a specific, target-based application for oncology research. While the exact IC50 value of the intermediate itself is not reported, its role is validated by its use in generating compounds with potent mIDH2 inhibition [1].
| Evidence Dimension | mIDH2 Inhibitory Activity (Downstream Compound) |
|---|---|
| Target Compound Data | Used as a precursor to generate compounds with 'obvious inhibition effect' on mIDH2 [1]. |
| Comparator Or Baseline | Non-fluorinated or differently substituted pyridine intermediates would lead to different SAR outcomes; quantitative comparator data is not available for the intermediate itself. |
| Quantified Difference | Not directly quantified; differentiation is based on structural necessity for the final active pharmacophore. |
| Conditions | Pharmacological experiments on IDH2 mutant enzymes [1]. |
Why This Matters
Procurement of this specific intermediate is essential for researchers synthesizing targeted mIDH2 inhibitors, as it is a validated starting material in this therapeutic class.
- [1] Molaid. (2020). Compound with IDH mutant inhibitory activity, preparation method and application thereof (Patent Abstract for CAS 887583-52-0). Available at: https://www.molaid.com/MS_149613 View Source
